molecular formula C8H8O5 B3055254 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone CAS No. 63635-39-2

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

Cat. No.: B3055254
CAS No.: 63635-39-2
M. Wt: 184.15 g/mol
InChI Key: UNTZSCLRAYBSEJ-UHFFFAOYSA-N
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Description

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O5 It is characterized by the presence of four hydroxyl groups attached to a phenyl ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(2,3,4,6-tetrahydroxyphenyl)ethanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(2,3,4,6-tetrahydroxyphenyl)ethanol.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and acid anhydrides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 1-(2,3,4,6-Tetrahydroxyphenyl)ethanol.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trihydroxyphenyl)ethanone: Similar structure but with three hydroxyl groups.

    1-(2,3,4-Trihydroxyphenyl)ethanone: Similar structure but with three hydroxyl groups.

    1-(2,3,4,5-Tetrahydroxyphenyl)ethanone: Similar structure but with hydroxyl groups in different positions.

Uniqueness

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone is unique due to the specific arrangement of its hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,3,4,6-tetrahydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-3(9)6-4(10)2-5(11)7(12)8(6)13/h2,10-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZSCLRAYBSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451668
Record name methyl (2,3,4,6-tetrahydroxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63635-39-2
Record name methyl (2,3,4,6-tetrahydroxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, 2.00 g (14.08 mmol) of 1,2,3,5-tetrahydroxyphenol (3) and 20 ml of ether were placed to form a suspension and 1.00 g (24.3 mmol, 1.73 equivalents) of acetonitrile was added to the suspension. While the resultant mixture was cooled with ice water, 0.70 g (5.14 mmol, 0.36 equivalent) of zinc chloride was added to the mixture and hydrogen chloride gas was bubbled at room temperature for four hours with stirring. The aeration of the mixture with the gas was stopped and the aerated mixture was left standing still at 4° C. for 13 hours. The ether layer was removed by decantation from the tarry precipitates consequently formed. The precipitates were stirred in an ice bath and 60 ml of water was added-to the stirred precipitates and they were heated under reflux for 4 hours. The product of the reflux, after adding a small amount of active carbon, was filtered while kept in hot. From the filtrate, yellow crystals were obtained as precipitates. By dissolving the crystals again in ether, removing the insoluble by filteration, and then concentrating the filtrate, 0.82 g (yield 31.8%) of the product (11) was obtained in the form of yellow platelike crystals.
Name
1,2,3,5-tetrahydroxyphenol
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
31.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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